1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid

Lipophilicity Membrane permeability ADME profiling

1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid (synonym: 1-isobutyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid; CAS 1019342-95-0) is a 1-alkyl-substituted benzotriazole-5-carboxylic acid derivative with molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol. This compound belongs to a pharmacologically significant series identified as the first reported selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74), the low-affinity receptor for the HDL-raising drug niacin.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B12078215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=C(C=C2)C(=O)O)N=N1
InChIInChI=1S/C11H13N3O2/c1-7(2)6-14-10-4-3-8(11(15)16)5-9(10)12-13-14/h3-5,7H,6H2,1-2H3,(H,15,16)
InChIKeyDXDQABIGGHBOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic Acid: Core Identity and Compound-Class Context for Informed Sourcing


1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid (synonym: 1-isobutyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid; CAS 1019342-95-0) is a 1-alkyl-substituted benzotriazole-5-carboxylic acid derivative with molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol . This compound belongs to a pharmacologically significant series identified as the first reported selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74), the low-affinity receptor for the HDL-raising drug niacin [1]. Key computed physicochemical descriptors include a calculated LogP of 1.79, topological polar surface area (TPSA) of 68.01 Ų, and three rotatable bonds, establishing a baseline lipophilicity and conformational profile that distinguishes it from shorter-chain N1-alkyl congeners .

Procurement-Grade Differentiation of 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic Acid: Why Not All 1-Alkyl-Benzotriazole-5-Carboxylic Acids Are Interchangeable


Within the 1-alkyl-benzotriazole-5-carboxylic acid series, the identity of the N1-alkyl substituent is not a passive structural feature — it directly controls receptor pharmacophore complementarity, lipophilicity-driven membrane partitioning, and metabolic stability. Semple et al. demonstrated that the high degree of GPR109b versus GPR109a selectivity in this series is attributable to a specific amino acid sequence difference adjacent to a key arginine-ligand interaction in the orthosteric pocket, which permits somewhat larger N1-substituents to be accommodated by GPR109b but sterically excluded by the narrower GPR109a binding cavity [1]. Consequently, replacing the 2-methylpropyl (isobutyl) group with a smaller substituent (e.g., methyl) or a differently shaped one (e.g., cyclopentyl, benzyl) can alter both potency and the selectivity window in ways that are not trivially predictable from homologous SAR alone. For procurement decisions in pharmacological tool compound design, metabolic disorder research, or derivative synthesis, the specific N1-alkyl chain is a critical batch-defining parameter — not an interchangeable commodity variable.

Quantitative Comparator Evidence: 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic Acid Versus Closest N1-Alkyl Analogs


Lipophilicity Differentiation: Calculated LogP of the Isobutyl Derivative Versus Isopropyl and Methyl Congeners

The 2-methylpropyl (isobutyl) substituent confers a calculated LogP of 1.79, representing an increase of approximately 0.5–0.6 log units compared to the 1-isopropyl analog (LogP estimated at ~1.2–1.3 based on a one-methylene-unit decrement and reduced branching; exact experimental LogP for the isopropyl congener is not available in the primary literature at the resolution required for direct comparison) and an increase of approximately 0.9–1.1 log units versus the 1-methyl analog (calculated LogP ~0.7–0.9) . This difference is consistent with the established Hansch π contribution of ~0.5 per methylene unit for alkyl chains. Higher lipophilicity in the isobutyl derivative predicts enhanced passive membrane permeability relative to the shorter-chain analogs, a parameter relevant for cell-based GPR109b assay protocols where intracellular access or membrane-embedded receptor engagement may be limiting [1].

Lipophilicity Membrane permeability ADME profiling

GPR109b versus GPR109a Selectivity Window: Class-Level Evidence Supporting the Isobutyl Congener's Favorable Discrimination Profile

The 1-alkyl-benzotriazole-5-carboxylic acid series is characterized by a consistent selectivity pattern: agonist activity at GPR109b (HM74) with no detectable activity at the highly homologous high-affinity niacin receptor GPR109a (HM74A) [1]. For the 1-isopropyl analog (IBC-293, CAS 306935-41-1) — the most extensively pharmacologically characterized member of this series — the GPR109b EC50 is 400 nM in recombinant cell-based cAMP assays, while activity at GPR109a is >1 µM, yielding a selectivity ratio of >2.5-fold, and likely substantially higher given the absence of measurable agonism at GPR109a up to the highest tested concentration [2]. The structural basis for this selectivity — a single amino acid difference adjacent to a key arginine residue in the orthosteric binding pocket that allows larger N1-substituents to be accommodated by GPR109b but sterically excluded by GPR109a — applies directly to the isobutyl congener, whose 2-methylpropyl group is sterically larger than isopropyl and is therefore predicted to maintain or enhance this selectivity window [1].

GPR109b agonism Receptor selectivity Niacin receptor pharmacology

Steric and Topological Differentiation: TPSA and Rotatable Bond Profile of the Isobutyl Derivative Versus 1-Isopropyl and 1-Benzyl Analogs

The 2-methylpropyl (isobutyl) derivative presents a TPSA of 68.01 Ų and three rotatable bonds, compared with an estimated TPSA of ~68 Ų and two rotatable bonds for the 1-isopropyl analog (the carboxylic acid and benzotriazole core contribute identically; the difference resides in the N1-alkyl chain rotatable bond count) . The 1-benzyl analog, by contrast, introduces an aromatic ring that increases TPSA negligibly but adds a planar, π-stacking-capable moiety absent in the purely aliphatic isobutyl group. The additional rotatable bond in the isobutyl derivative (from the CH₂–CH(CH₃)₂ branch point) provides greater conformational entropy in the N1-substituent compared to the isopropyl group, which may differentially affect the entropic penalty of receptor binding and the compound's solution-phase conformational ensemble [1].

Molecular topology Polar surface area Drug-likeness

Carboxylic Acid Derivatization Handle: Synthetic Utility of the 5-COOH Group for Amide, Ester, and Tetrazole Bioisostere Synthesis

The 5-carboxylic acid group of 1-(2-methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid serves as a versatile synthetic handle for amide coupling, esterification, and conversion to heterocyclic bioisosteres. This is directly demonstrated in the Semple et al. supporting information, which describes the conversion of 1-isopropylbenzotriazole-5-carboxylic acid to the corresponding tetrazole (compound 9) via standard amide formation and cyclization chemistry [1]. The same reactivity is available for the isobutyl congener. Furthermore, Pućkowska et al. reported the synthesis of aromatic benzotriazole-5-carboxylic acid amides and evaluated their UV-light-dependent DNA cleavage activity, establishing precedent for the carboxylic acid as a derivatization entry point for generating functional probes [2]. The 5-COOH group in the target compound is chemically identical to that in the broader 1-alkyl series, enabling head-to-head derivative library generation where only the N1-alkyl substituent varies.

Synthetic derivatization Amide coupling Bioisostere

Scientifically Grounded Application Scenarios for 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic Acid Based on Comparator Evidence


GPR109b-Selective Pharmacological Tool Compound for Niacin Receptor Dissection Studies

Researchers investigating the distinct physiological roles of GPR109b (HM74) versus GPR109a (HM74A) in adipocyte biology, lipoprotein metabolism, and atherosclerosis require tool compounds that activate one receptor subtype without cross-reacting with the other. The 1-alkyl-benzotriazole-5-carboxylic acid series, as established by Semple et al., is the first and foundational chemotype demonstrated to achieve this selectivity [1]. The isobutyl congener, with its sterically demanding N1-substituent, is predicted by class-level SAR to maintain or enhance the GPR109b-over-GPR109a selectivity window documented for the 1-isopropyl analog (EC50 400 nM at GPR109b; >1 µM at GPR109a) [2]. Its higher calculated LogP (1.79 vs. ~1.2–1.3 for isopropyl) may also favor partitioning into adipocyte membranes where the endogenous receptor resides, potentially improving apparent potency in adipocyte lipolysis assays . Procuring the specific isobutyl derivative — rather than substituting the isopropyl or methyl analog — is essential when the experimental objective demands a distinct N1-alkyl chemotype for SAR triangulation or when differential lipophilicity is a parameter of interest.

Focused Library Synthesis via 5-Carboxylic Acid Derivatization for Benzotriazole-Based Lead Optimization

Medicinal chemistry programs targeting GPR109b, related hydroxycarboxylic acid receptors (HCA₁, HCA₂, HCA₃), or other benzotriazole-binding targets can use 1-(2-methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid as a pre-functionalized building block for parallel amide, ester, or tetrazole library synthesis. The supporting information of Semple et al. provides validated synthetic protocols for converting 1-alkyl-benzotriazole-5-carboxylic acids to tetrazole bioisosteres (exemplified with the 1-isopropyl congener) [3]. The isobutyl derivative's calculated LogP of 1.79 and three rotatable bonds position it as a mid-lipophilicity, conformationally flexible scaffold that complements the shorter-chain (isopropyl, methyl) and aromatic (benzyl) congeners in property-guided library design. This scenario is most appropriate for teams that need the N1-isobutyl group pre-installed to avoid a low-yielding or regioisomer-generating N1-alkylation step on benzotriazole-5-carboxylic acid.

Benzotriazole Core Reactivity Studies: UV-Stabilizer and Corrosion Inhibitor Intermediate Development

Benzotriazole derivatives are established UV absorbers and corrosion inhibitors in polymer coatings, functional fluids, and metal treatment formulations. The 5-carboxylic acid group provides an anchor point for covalent attachment to polymer backbones or surface functionalization, while the N1-isobutyl substituent modulates solubility in organic matrices relative to unsubstituted benzotriazole-5-carboxylic acid. Although no direct head-to-head photostability data exist for this specific compound, the well-precedented UV-absorbing properties of 1-alkyl-benzotriazole derivatives and the corrosion-inhibiting capacity of benzotriazole-5-carboxylic acid scaffolds support exploratory materials science applications [4]. This scenario is primarily relevant to industrial R&D groups seeking a benzotriazole-5-carboxylic acid building block with enhanced organic solubility via N1-alkylation.

Negative Control or Comparator in GPR109a/GPR109b Cross-Screening Panels

Semple et al. demonstrated that 1-substituted benzotriazole carboxylic acids show no activity at GPR109a (HM74A) — the high-affinity niacin receptor — even though they are agonists at GPR109b [1]. This established selectivity pattern makes the series valuable as comparator compounds in GPR109a/GPR109b counter-screening panels. The isobutyl congener, as a sterically differentiated member of the series, can serve alongside the 1-isopropyl analog (IBC-293) to test whether GPR109b agonism is consistently selective across varying N1-alkyl sizes, or whether larger substituents begin to encroach on GPR109a activity. The GPR109b selectivity of this chemotype is non-obvious: niacin itself and acifran analogs activate both receptors, and the benzotriazole series remains one of the few scaffolds reported to cleanly discriminate between them [2].

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